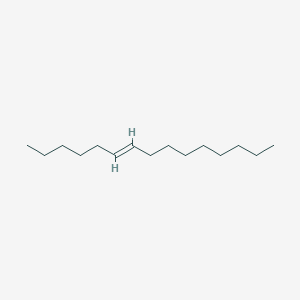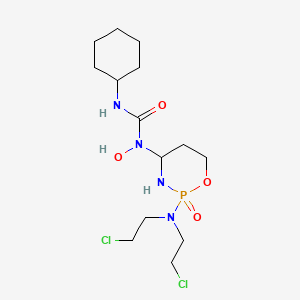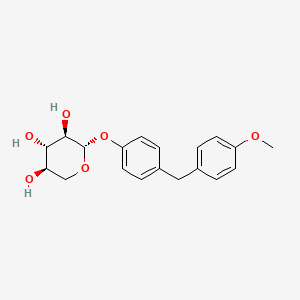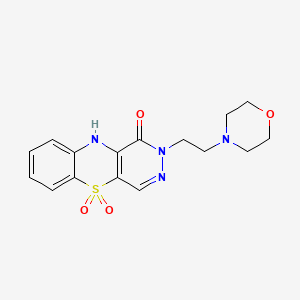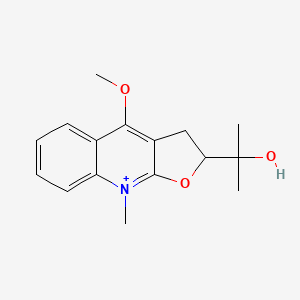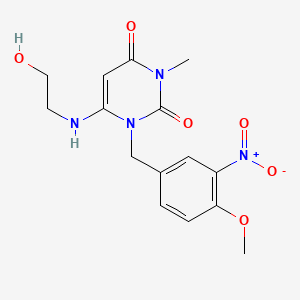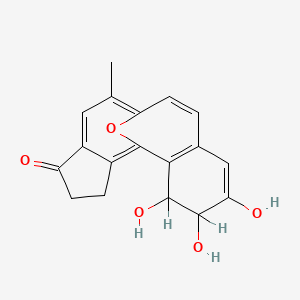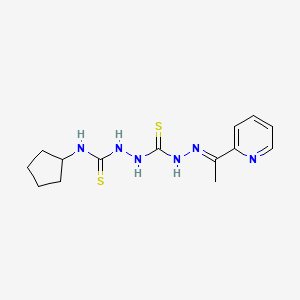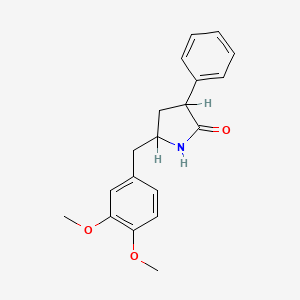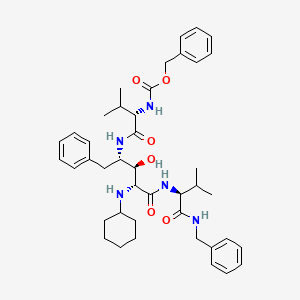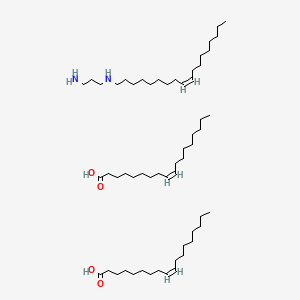
Einecs 251-846-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 251-846-4 refers to oleic acid, compound with (Z)-N-octadec-9-enylpropane-1,3-diamine (2:1)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of oleic acid with (Z)-N-octadec-9-enylpropane-1,3-diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and pressure are carefully regulated to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields. The use of catalysts and specific solvents can also enhance the efficiency of the reaction, making the process more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The double bond in oleic acid can be oxidized to form epoxides or diols.
Reduction: : The diamine component can be reduced to form secondary or tertiary amines.
Substitution: : The hydroxyl groups in oleic acid can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Epoxides and Diols: : Resulting from the oxidation of oleic acid.
Secondary and Tertiary Amines: : Formed through the reduction of the diamine component.
Substituted Derivatives: : Depending on the substitution reaction, a variety of functionalized products can be obtained.
Applications De Recherche Scientifique
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential effects on cell membranes and lipid metabolism.
Medicine: : Investigated for its therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: : Employed in the production of lubricants, adhesives, and other materials requiring specific chemical properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: : The oleic acid component can interact with cell membranes, affecting their fluidity and permeability.
Pathways: : The diamine component may influence signaling pathways related to inflammation and oxidative stress.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific combination of oleic acid and diamine. Similar compounds include:
Oleic Acid Derivatives: : Other esters and amides of oleic acid.
Diamine Derivatives: : Other diamines with different alkyl chain lengths and functional groups.
These compounds may have similar applications but differ in their chemical properties and biological activities.
Propriétés
Numéro CAS |
34140-91-5 |
|---|---|
Formule moléculaire |
C21H44N2.2C18H34O2 C57H112N2O4 |
Poids moléculaire |
889.5 g/mol |
Nom IUPAC |
(Z)-octadec-9-enoic acid;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine |
InChI |
InChI=1S/C21H44N2.2C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,23H,2-8,11-22H2,1H3;2*9-10H,2-8,11-17H2,1H3,(H,19,20)/b3*10-9- |
Clé InChI |
VTXWSJAEIWTHCL-DJNDIFCPSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCNCCCN.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCNCCCN.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


